

# 4-(2-Fluorophenoxyethyl)benzonitrile: A Technical Guide to Potential Research Applications

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## Compound of Interest

**Compound Name:** 4-(2-Fluorophenoxyethyl)benzonitrile

**Cat. No.:** B1291947

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## Abstract

**4-(2-Fluorophenoxyethyl)benzonitrile**, a versatile small molecule scaffold, stands as a compound of significant interest within the landscape of medicinal chemistry and materials science. While direct and extensive research on this specific molecule remains nascent, its structural motifs—a fluorinated phenyl ring, an ether linkage, and a benzonitrile group—are prevalent in a multitude of biologically active agents and functional materials. This technical guide consolidates the available information on **4-(2-Fluorophenoxyethyl)benzonitrile** and explores its potential research applications by drawing parallels with structurally related compounds. This document aims to serve as a foundational resource for researchers, providing insights into its synthetic pathways, physicochemical properties, and prospective utility in drug discovery and materials science, thereby stimulating further investigation into its unique potential.

## Introduction

**4-(2-Fluorophenoxyethyl)benzonitrile** (CAS No. 1016780-76-9) is a chemical entity characterized by the molecular formula C<sub>14</sub>H<sub>10</sub>FNO and a molecular weight of 227.23 g/mol. [1] Its structure features a central phenoxyethyl linker connecting a 2-fluorophenyl group to a

p-substituted benzonitrile. The incorporation of a fluorine atom can significantly modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The nitrile group is a versatile functional handle for further chemical modifications and is a key pharmacophore in numerous approved drugs. This guide will delve into the prospective applications of this molecule, drawing upon the established roles of its constituent fragments in various fields of research.

## Physicochemical Properties

A comprehensive summary of the key physicochemical properties of **4-(2-Fluorophenoxyethyl)benzonitrile** is presented in Table 1. These parameters are crucial for assessing its drug-likeness and suitability for various experimental conditions.

Table 1: Physicochemical Properties of **4-(2-Fluorophenoxyethyl)benzonitrile**

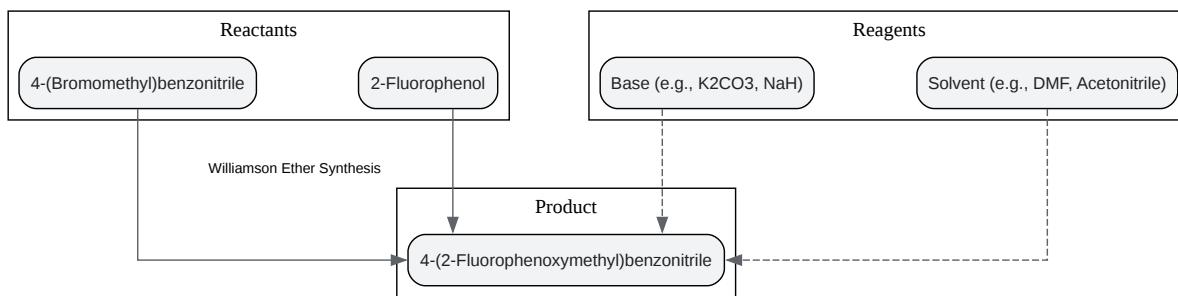
Property	Value	Source
CAS Number	1016780-76-9	<a href="#">[1]</a>
Molecular Formula	C <sub>14</sub> H <sub>10</sub> FNO	<a href="#">[1]</a>
Molecular Weight	227.23 g/mol	<a href="#">[1]</a>
Purity	Min. 95%	<a href="#">[1]</a>
Description	Versatile small molecule scaffold	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **4-(2-Fluorophenoxyethyl)benzonitrile** is not readily available in published literature, its synthesis can be achieved through established organic chemistry methodologies. A plausible and commonly employed synthetic route is the Williamson ether synthesis.

## Proposed Synthetic Pathway: Williamson Ether Synthesis

This method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-(bromomethyl)benzonitrile would be reacted with 2-fluorophenol in the presence of a suitable base.



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Caption: Proposed synthetic workflow for **4-(2-Fluorophenoxyethyl)benzonitrile**.

## Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize **4-(2-Fluorophenoxyethyl)benzonitrile**.

Materials:

- 4-(Bromomethyl)benzonitrile
- 2-Fluorophenol
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine solution

- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- To a solution of 2-fluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add a solution of 4-(bromomethyl)benzonitrile (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
- Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure **4-(2-Fluorophenoxyethyl)benzonitrile**.

Characterization: The final product should be characterized by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry to confirm its structure and purity.

## Potential Research Applications in Drug Discovery

The structural features of **4-(2-Fluorophenoxyethyl)benzonitrile** suggest its potential as a scaffold or intermediate in the development of novel therapeutic agents.

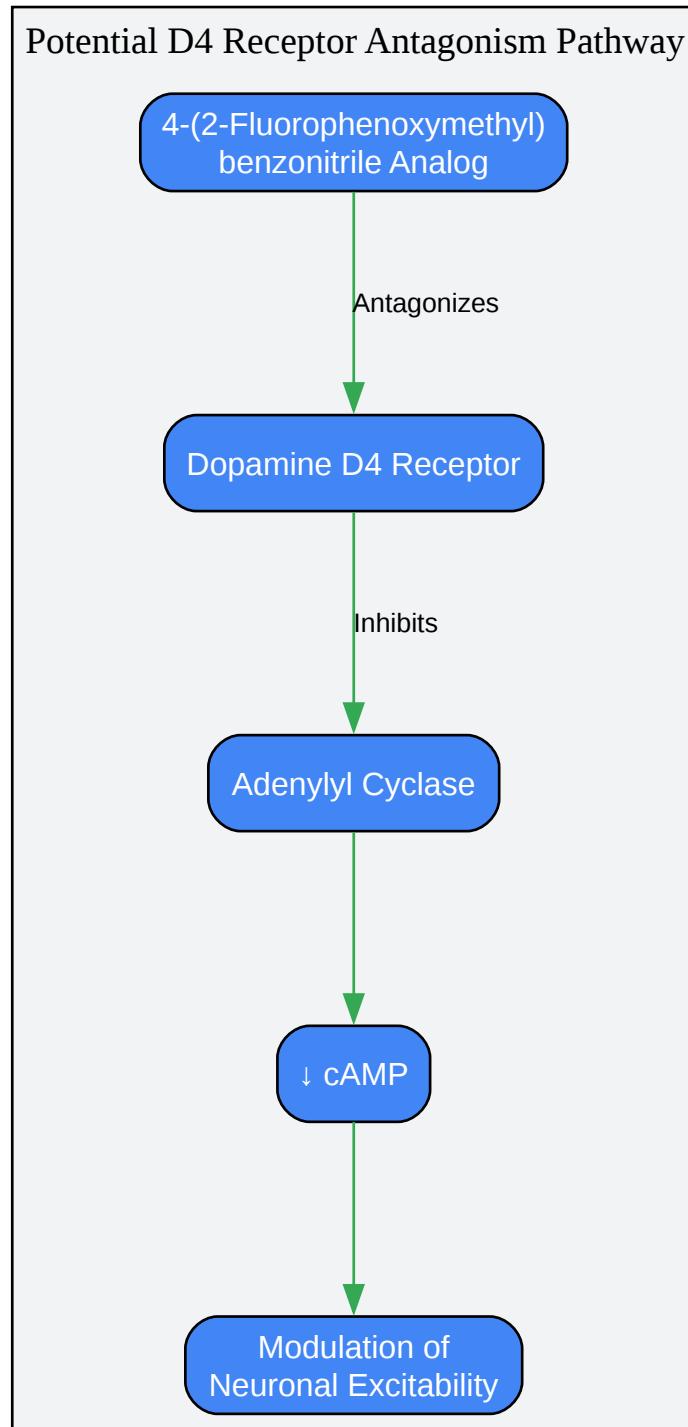
## As a Scaffold for Dopamine D4 Receptor Antagonists

Structurally related compounds bearing a phenoxyethyl piperidine scaffold have shown potent antagonist activity at the Dopamine D4 (D4R) receptor. These antagonists are being investigated for their therapeutic potential in treating conditions like L-DOPA-induced dyskinesia in Parkinson's disease. The phenoxyethyl moiety in these compounds plays a crucial role in binding to the receptor.

Table 2: Biological Activity of a Structurally Related D4R Antagonist

Compound	Target	Activity (Ki)
4,4-difluoro-3-(phenoxyethyl)piperidine analog	Dopamine D4 Receptor	0.3 nM

Data extrapolated from studies on structurally similar compounds.



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Caption: Postulated signaling pathway for D4 receptor antagonism.

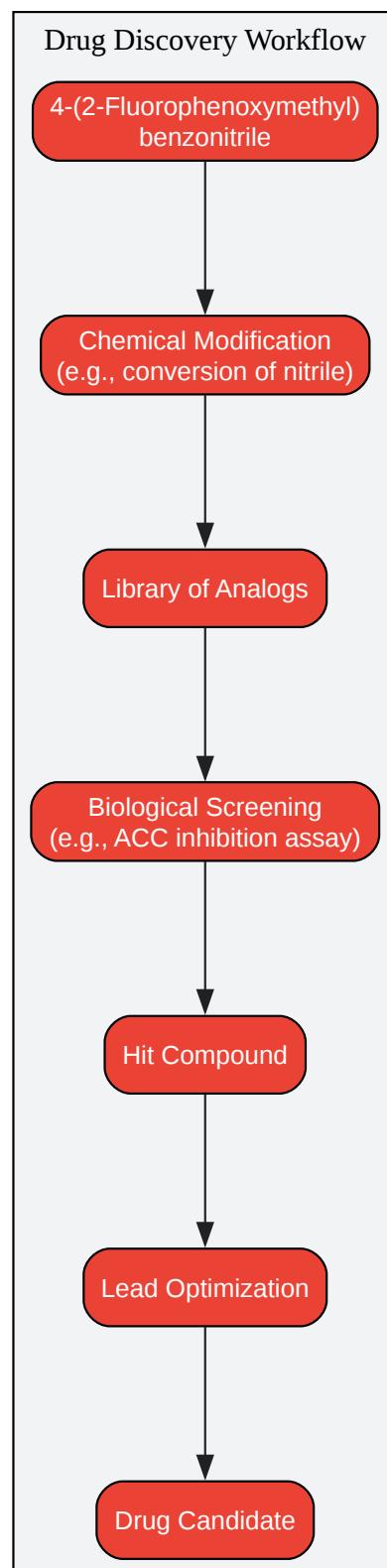
## As an Intermediate for Acetyl-CoA Carboxylase (ACC) Inhibitors

Derivatives of 4-phenoxy-phenyl isoxazoles have been identified as potent inhibitors of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis and a target for oncology and metabolic diseases. The 4-phenoxyphenyl core is a key structural element for inhibitory activity. **4-(2-Fluorophenoxy)methylbenzonitrile** could serve as a starting material for the synthesis of novel ACC inhibitors.

Table 3: Inhibitory Activity of a Structurally Related ACC Inhibitor

Compound	Target	Activity (IC50)
4-phenoxy-phenyl isoxazole analog	Acetyl-CoA Carboxylase 1 (hACC1)	99.8 nM

Data extrapolated from studies on structurally similar compounds.



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Caption: Workflow for developing ACC inhibitors from the core scaffold.

## Potential Applications in Materials Science

The benzonitrile moiety is a key component in various advanced materials due to its electronic properties.

### Development of Organic Light-Emitting Diodes (OLEDs)

Fluorinated benzonitrile derivatives have been successfully employed in the design of materials exhibiting Thermally Activated Delayed Fluorescence (TADF), which are highly efficient emitters in OLEDs. The electron-withdrawing nature of the benzonitrile group and the electronic effects of the fluorine atom can be fine-tuned to achieve desired photophysical properties.

### Liquid Crystals

The rigid structure and polar nitrile group of benzonitrile derivatives are known to influence the mesomorphic behavior of liquid crystals. **4-(2-Fluorophenoxyethyl)benzonitrile** could be explored as a component in novel liquid crystal mixtures.

### Conclusion and Future Directions

**4-(2-Fluorophenoxyethyl)benzonitrile** represents a promising, yet underexplored, chemical scaffold. Based on the known biological activities and material properties of structurally analogous compounds, it holds considerable potential for applications in drug discovery, particularly in the development of CNS-active agents and metabolic disease therapies, as well as in the field of materials science for advanced electronic applications.

Future research should focus on the definitive synthesis and characterization of this compound, followed by systematic screening against various biological targets to elucidate its specific pharmacological profile. Structure-activity relationship (SAR) studies, initiated from this core scaffold, could lead to the discovery of novel and potent modulators of key cellular pathways. Furthermore, its photophysical properties should be investigated to assess its suitability for applications in organic electronics. This technical guide serves as a call to the scientific community to explore the untapped potential of **4-(2-Fluorophenoxyethyl)benzonitrile**.

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## References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
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